molecular formula C8H12N2O B053042 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol CAS No. 117891-68-6

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol

Cat. No.: B053042
CAS No.: 117891-68-6
M. Wt: 152.19 g/mol
InChI Key: QXVHMLFNQLFORJ-UHFFFAOYSA-N
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Description

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol is a heterocyclic compound that features a seven-membered ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to form the desired pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
  • 2-phenyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3(2H)-one

Uniqueness

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol is unique due to its specific ring structure and the presence of both a seven-membered ring and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4,5,6,7,8-hexahydro-1H-cyclohepta[c]pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-6-4-2-1-3-5-7(6)9-10-8/h1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVHMLFNQLFORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19462-61-4
Record name 3A,4,5,6,7,8-HEXAHYDROCYCLOHEPTA(C)PYRAZOL-3(2H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FT8XY82UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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